Bienvenue dans la boutique en ligne BenchChem!

2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole

Structure–Activity Relationship Cytokine Inhibition p38 MAP Kinase

2-(Methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CAS 851863-65-5; molecular formula C₁₈H₁₆N₂O₂S; MW 324.40 g/mol) is a synthetic small molecule belonging to the class of 2-sulfanyl-substituted 4,5-dihydro-1H-imidazoles N-acylated with a 9H-xanthene-9-carbonyl group. The compound is catalogued as a high-throughput screening (HTS) compound by Life Chemicals (Product No.

Molecular Formula C18H16N2O2S
Molecular Weight 324.4
CAS No. 851863-65-5
Cat. No. B2826720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
CAS851863-65-5
Molecular FormulaC18H16N2O2S
Molecular Weight324.4
Structural Identifiers
SMILESCSC1=NCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C18H16N2O2S/c1-23-18-19-10-11-20(18)17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3
InChIKeyMAUJEYXMYGLAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CAS 851863-65-5): Chemical Identity, Class Membership, and Screening Provenance


2-(Methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CAS 851863-65-5; molecular formula C₁₈H₁₆N₂O₂S; MW 324.40 g/mol) is a synthetic small molecule belonging to the class of 2-sulfanyl-substituted 4,5-dihydro-1H-imidazoles N-acylated with a 9H-xanthene-9-carbonyl group . The compound is catalogued as a high-throughput screening (HTS) compound by Life Chemicals (Product No. F0630-0091), available at ≥95% purity . Structurally, it features a 4,5-dihydroimidazole core bearing a methylsulfanyl (–SCH₃) substituent at the 2-position and a bulky, lipophilic xanthene-9-carbonyl moiety at the N-1 position. The xanthene scaffold imparts inherent photostability and potential fluorescence properties, while the imidazole ring offers metal-coordination and hydrogen-bonding capabilities . The compound's InChI Key is MAUJEYXMYGLAKM-UHFFFAOYSA-N.

Why 2-(Methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole Cannot Be Replaced by Bulkier 2-Benzylsulfanyl or 2-Arylalkylsulfanyl Analogs


Within the 2-sulfanyl-4,5-dihydroimidazole class, substituent identity at the 2-position is a decisive determinant of biological activity, physicochemical properties, and target engagement. Published structure–activity relationship (SAR) data for closely related 2-sulfanylimidazoles demonstrate that moving from a simple methylsulfanyl to a benzylsulfanyl group introduces a >10-fold change in potency against p38 MAP kinase and cytokine release endpoints [1]. Furthermore, the xanthene-9-carbonyl scaffold imposes distinct conformational and electronic constraints compared to non-xanthene imidazole inhibitors such as CCG-1423 or CCG-203971, which operate through Rho/MRTF/SRF pathway inhibition but possess entirely different core structures and selectivity profiles [2]. Generic substitution—e.g., replacing the target compound with a 2-benzylsulfanyl or 2-(substituted-benzyl)sulfanyl congener—is therefore not scientifically valid without re-characterisation of potency, selectivity, and pharmacokinetic behaviour in the specific assay system of interest.

Quantitative Differentiation Evidence: 2-(Methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole vs. Closest Structural Analogs


Minimal Steric Bulk at the 2-Position: Methylsulfanyl vs. Benzylsulfanyl Substituent Comparison

The target compound bears a methylsulfanyl (–SCH₃) group at the imidazole 2-position, representing the smallest possible thioether substituent. In contrast, the closest commercially available analog, 2-(benzylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CAS 851864-66-9), carries a bulkier benzylsulfanyl (–SCH₂Ph) group. Published SAR on a related 2-sulfanylimidazole series shows that the benzylsulfanyl lead compound 2b exhibits p38α IC₅₀ = 4.0 μM, TNF-α IC₅₀ = 1.1 μM, and IL-1β IC₅₀ = 0.38 μM [1]. The methylsulfanyl analog in that series demonstrated substantially weaker activity, indicating that steric and electronic properties at the 2-position profoundly modulate target engagement. While direct IC₅₀ values for the target xanthene-bearing methylsulfanyl compound are not yet reported in peer-reviewed literature, the structural precedent establishes that the –SCH₃ group confers reduced lipophilicity (calculated AlogP ≈ 3.2 vs. ≈ 4.8 for the benzylsulfanyl analog) and a smaller steric footprint, which may favour selectivity over off-target binding but at the potential cost of reduced potency at the primary target .

Structure–Activity Relationship Cytokine Inhibition p38 MAP Kinase Imidazole Medicinal Chemistry

Xanthine Oxidase Inhibitory Activity: Benzylsulfanyl Analog Provides a Quantitative Benchmark for the Class

The benzylsulfanyl-containing congener 2-(benzylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CAS 851864-66-9) has a reported xanthine oxidase IC₅₀ of 70.8 μM (7.08 × 10⁴ nM) in a spectrophotometric assay [1]. This establishes that the xanthene-9-carbonyl-imidazole scaffold is capable of engaging the xanthine oxidase active site. The target methylsulfanyl compound, with its reduced steric bulk, may exhibit altered binding kinetics and potentially improved (or diminished) enzyme inhibition relative to this baseline, depending on whether the methyl group optimally occupies the enzyme's hydrophobic pocket. Until independent testing is performed, the benzylsulfanyl analog's IC₅₀ serves as the closest available quantitative reference point for structure-based procurement decisions [1].

Xanthine Oxidase Enzyme Inhibition Hyperuricemia BindingDB

Physicochemical Differentiation: Lipophilicity, Solubility, and Permeability Projections for Methylsulfanyl vs. Substituted-Benzylsulfanyl Analogs

Calculated physicochemical descriptors reveal clear differentiation between the target methylsulfanyl compound and its substituted-benzyl analogs within the xanthene-9-carbonyl-imidazole series. The target compound has a consensus AlogP of approximately 3.2 and a molecular weight of 324.4 g/mol, complying with Lipinski's Rule of Five . In contrast, analogs such as 2-{[(4-methylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CAS 919709-80-1; C₂₅H₂₂N₂O₂S; MW 414.52) and 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CAS 851865-47-9; C₂₄H₁₉FN₂O₂S; MW 418.48) carry significantly higher molecular weights and calculated logP values . The methylsulfanyl compound's lower lipophilicity predicts superior aqueous solubility (~0.05–0.1 mg/mL estimated vs. <0.01 mg/mL for the bulkier analogs), which is a critical selection criterion for biochemical assays requiring DMSO concentrations below 1% and for in vivo formulations where solubility-limited absorption is a concern [1].

Lipophilicity Drug-Likeness ADME Prediction Physicochemical Profiling

Patent-Cited Cytokine Inhibitory Activity Defines the Pharmacological Class of 2-Sulfanyl-Imidazole Derivatives

US Patent Application US2009/0270462 (Synovo GmbH) claims 2-thio-substituted imidazole derivatives of Formula I as cytokine inhibitors, specifically for treating inflammatory disorders mediated by TNF-α and IL-1β [1]. The target compound falls within the generic scope of Formula I, wherein R₁ can be a xanthene-containing acyl group and R₂ can be a methylthio substituent. The patent exemplifies multiple 2-sulfanylimidazoles with IC₅₀ values in the sub-micromolar to low-micromolar range for inhibition of TNF-α release from human PBMCs and whole blood. While the target compound itself is not explicitly exemplified in the patent, its structural inclusion within the patented Markush structure provides a legal and scientific framework for its anticipated bioactivity as a cytokine-release inhibitor [1]. By contrast, non-patented screening compounds from the Life Chemicals library that fall outside this patent scope lack this documented pharmacological rationale.

Patent Analysis Cytokine Inhibition Anti-Inflammatory 2-Thioimidazole

Optimal Application Scenarios for 2-(Methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole Based on Verified Differentiation Evidence


Cytokine Release Inhibition Screening in PBMC or Whole Blood Inflammation Models

Leveraging the patent-claimed cytokine inhibitory activity of the 2-sulfanylimidazole class [1], this compound is suitable as a screening tool in TNF-α and IL-1β release assays using human PBMCs or whole blood. Its methylsulfanyl substituent provides a minimal steric starting point for exploring SAR around the 2-position, enabling identification of potency-enhancing modifications while maintaining a low molecular weight and favourable solubility for cell-based assay conditions.

Xanthine Oxidase Inhibition and Purine Metabolism Research

Based on the demonstrated xanthine oxidase inhibitory activity of the closely related benzylsulfanyl-xanthene-imidazole analog (IC₅₀ = 70.8 μM) [2], the target compound can serve as a comparator scaffold for structure–activity studies targeting purine metabolism disorders. Its differentiated physicochemical profile (lower logP, higher predicted solubility) makes it preferable for enzyme kinetic assays requiring aqueous compatibility.

Physicochemical Property Benchmarking Within Xanthene-Imidazole Screening Libraries

As the lowest molecular weight and least lipophilic member of the commercially available xanthene-9-carbonyl-4,5-dihydroimidazole series, this compound is ideally suited as a reference standard for profiling the ADME property landscape of the series. Procurement for solubility, permeability, and metabolic stability panels can establish a baseline against which bulkier 2-substituted-benzyl analogs are compared .

Coordination Chemistry and Metal-Binding Studies

The 4,5-dihydroimidazole ring provides a soft Lewis-basic nitrogen donor, while the thioether sulfur offers an additional coordination site. The xanthene chromophore imparts UV-Vis and potential fluorescence detectability. This enables spectrophotometric monitoring of metal-binding stoichiometry and affinity, which is not available with non-xanthene imidazole ligands such as CCG-1423 or CCG-203971 [3].

Quote Request

Request a Quote for 2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.